molecular formula C22H24N4O3 B2659249 N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide CAS No. 1251695-80-3

N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Cat. No.: B2659249
CAS No.: 1251695-80-3
M. Wt: 392.459
InChI Key: QMEBPFCUKICDNM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a complex organic compound that features a furan ring, a pyrazine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide typically involves multiple steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable reducing agent.

    Synthesis of the 4-methylpiperidin-1-yl pyrazine intermediate: This involves the reaction of 4-methylpiperidine with pyrazine-2-carboxylic acid under dehydrating conditions.

    Coupling of intermediates: The final step involves coupling the furan-2-ylmethyl intermediate with the 4-methylpiperidin-1-yl pyrazine intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide: shares structural similarities with other benzamide derivatives and pyrazine-containing compounds.

Uniqueness

    Structural Features: The combination of a furan ring, a pyrazine ring, and a benzamide group makes this compound unique.

    Biological Activity: Its potential biological activities may differ from other similar compounds due to its unique structure.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable compound for research and development in medicinal chemistry, pharmaceuticals, and organic synthesis.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-16-8-12-26(13-9-16)20-22(24-11-10-23-20)29-18-6-4-17(5-7-18)21(27)25-15-19-3-2-14-28-19/h2-7,10-11,14,16H,8-9,12-13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEBPFCUKICDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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